molecular formula C9H11FN2O2 B13652499 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide CAS No. 90663-32-4

4-Amino-5-fluoro-2-methoxy-N-methylbenzamide

Cat. No.: B13652499
CAS No.: 90663-32-4
M. Wt: 198.19 g/mol
InChI Key: GVNUFBUAIUKMPY-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11FN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reducing nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

4-Amino-5-fluoro-2-methoxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways. The exact pathways and targets would depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-fluoro-2-methoxy-N-methylbenzamide is unique due to the presence of both the methoxy and fluoro groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and modify its pharmacokinetic properties.

Properties

CAS No.

90663-32-4

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

4-amino-5-fluoro-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H11FN2O2/c1-12-9(13)5-3-6(10)7(11)4-8(5)14-2/h3-4H,11H2,1-2H3,(H,12,13)

InChI Key

GVNUFBUAIUKMPY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1OC)N)F

Origin of Product

United States

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